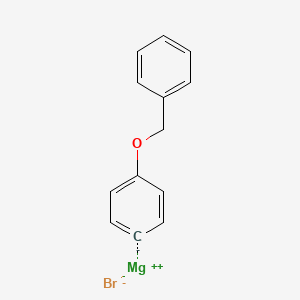
4-BENZYLOXYPHENYL MAGNESIUM BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxyphenyl magnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C13H11BrMgO and a molecular weight of 287.43 g/mol .
Vorbereitungsmethoden
4-Benzyloxyphenyl magnesium bromide is typically prepared through a Grignard reaction. The synthetic route involves the reaction of 4-benzyloxybromobenzene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent . The reaction conditions require an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Analyse Chemischer Reaktionen
4-Benzyloxyphenyl magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by another group.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include anhydrous solvents like THF, and the reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used .
Wissenschaftliche Forschungsanwendungen
4-Benzyloxyphenyl magnesium bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of intermediates for drug development.
Wirkmechanismus
The mechanism of action of 4-benzyloxyphenyl magnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms, such as those in carbonyl groups. The magnesium bromide group acts as a nucleophile, attacking the electrophilic carbon and forming a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxyphenyl magnesium bromide can be compared with other Grignard reagents such as:
- 4-Methoxyphenyl magnesium bromide
- 4-Fluorophenyl magnesium bromide
- 4-Chlorophenyl magnesium bromide
These compounds share similar reactivity patterns but differ in the substituents on the aromatic ring, which can influence their reactivity and the types of products formed .
Eigenschaften
CAS-Nummer |
120186-59-6 |
|---|---|
Molekularformel |
C13H11BrMgO |
Molekulargewicht |
287.43 g/mol |
IUPAC-Name |
magnesium;phenylmethoxybenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VMPINCGEFWWFMA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


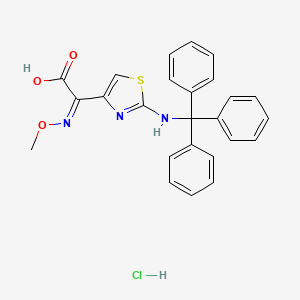
![6-Azabicyclo[3.2.0]heptan-7-one, 6-acetyl-, cis- (9CI)](/img/new.no-structure.jpg)
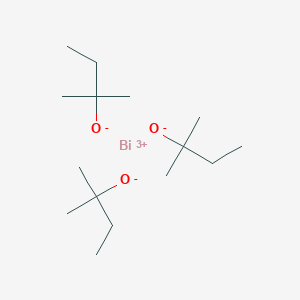
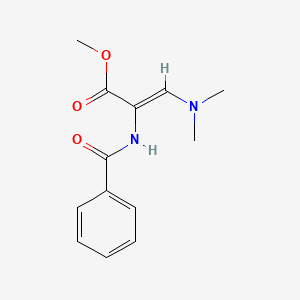
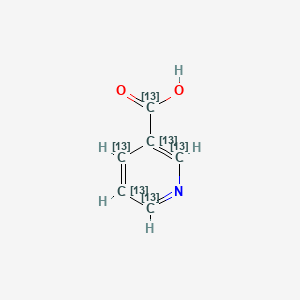
![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)
